molecular formula C19H24F4N2O5 B14113300 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid CAS No. 905808-62-0

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid

Katalognummer: B14113300
CAS-Nummer: 905808-62-0
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: LNOBWGIWSIHCBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid is a complex organic compound with the molecular formula C19H24F4N2O5 This compound is characterized by the presence of difluoroethoxy groups attached to a benzoyl moiety, which is further linked to a piperidine ring through an acetic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid involves multiple steps, starting with the preparation of the benzoyl intermediate. The difluoroethoxy groups are introduced through a nucleophilic substitution reaction, followed by the formation of the benzoyl amide linkage. The final step involves the coupling of the benzoyl amide with piperidine acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. This compound can inhibit or activate specific enzymes, leading to altered cellular functions and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid is unique due to its combination of difluoroethoxy groups, benzoyl amide linkage, and piperidine acetic acid chain. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

905808-62-0

Molekularformel

C19H24F4N2O5

Molekulargewicht

436.4 g/mol

IUPAC-Name

2-[2-[[[2,5-bis(2,2-difluoroethoxy)benzoyl]amino]methyl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C19H24F4N2O5/c20-16(21)10-29-13-4-5-15(30-11-17(22)23)14(7-13)19(28)24-8-12-3-1-2-6-25(12)9-18(26)27/h4-5,7,12,16-17H,1-3,6,8-11H2,(H,24,28)(H,26,27)

InChI-Schlüssel

LNOBWGIWSIHCBO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)F)OCC(F)F)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.